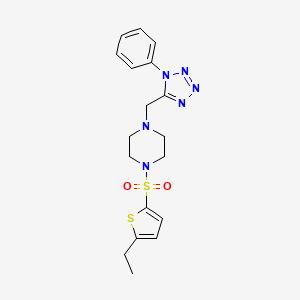

1-((5-fluoro-2-methoxyphenyl)sulfonyl)-4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Enantioselective Synthesis and Cycloaddition Reactions

The research presented in the first paper introduces a method for synthesizing sulfamate-fused 2,6-disubstituted piperidin-4-ones with high diastereo- and enantioselectivity. This is achieved through an asymmetric [4 + 2] cycloaddition reaction using chiral primary amine and o-fluorobenzoic acid, which is a novel approach for the cycloaddition of cyclic N-sulfonylimines and ynones .

Fluorinated Sulfone Derivatives and Olefination Reactions

The second paper discusses the preparation of fluorinated 1-phenyl-1H-tetrazol-5-yl sulfone derivatives, which serve as reagents for fluoroalkylidene synthesis. The study explores the metalation and electrophilic fluorination processes, as well as the condensation reactions with aldehydes to produce fluoroalkylidenes. The olefination conditions and their impact on stereoselectivity are also examined, providing insights into the synthesis of fluoro olefin products .

Synthesis of O-Substituted Piperidine Derivatives

In the third paper, a series of 2-O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine are synthesized. The process involves coupling benzenesulfonyl chloride with piperidine and subsequent substitution with various electrophiles. The synthesized compounds are characterized and evaluated for their biological activity, particularly against butyrylcholinesterase enzyme .

Antibacterial Piperazine Derivatives

The fourth paper describes the design and synthesis of novel piperazine derivatives with potential antibacterial activities. The study investigates the effects of solvent, acid acceptor, and reaction temperature on the yield of the synthesized compounds. The antibacterial activities of these derivatives are tested against various pathogens, with some showing promising results .

Biological Activities of Piperidinyl-4-Phenylthioether and Sulfone Derivatives

Finally, the fifth paper focuses on the synthesis of 4-piperidinylthioether and sulfone derivatives as selective ligands for the 5-HT2A receptor. The compounds are synthesized from 2,3-dimethoxythiophenol and tested for their affinities to various receptors. The results indicate that these sulfur-containing analogues have high selectivity for the 5-HT2A receptor, suggesting potential for further research .

Scientific Research Applications

1. Anticancer Applications

Compounds similar to 1-((5-fluoro-2-methoxyphenyl)sulfonyl)-4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidine have shown potential in anticancer applications. For instance, novel propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, synthesized from ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate, were evaluated as promising anticancer agents (Rehman et al., 2018).

2. Antibacterial Activity

Some acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, synthesized from ethyl piperidin-4-carboxylate, showed significant antibacterial potentials. These compounds were moderate inhibitors, with some being more active against Gram-negative bacterial strains (Iqbal et al., 2017).

3. Corrosion Inhibition

Piperidine derivatives, such as 1-((5-fluoro-2-methoxyphenyl)sulfonyl)-4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidine, have been studied for their corrosion inhibition properties. Quantum chemical calculations and molecular dynamics simulations were used to investigate the adsorption and corrosion inhibition properties of these derivatives on iron, demonstrating their effectiveness in corrosion protection (Kaya et al., 2016).

properties

IUPAC Name |

1-(5-fluoro-2-methoxyphenyl)sulfonyl-4-[(2-propan-2-ylimidazol-1-yl)methyl]piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26FN3O3S/c1-14(2)19-21-8-11-22(19)13-15-6-9-23(10-7-15)27(24,25)18-12-16(20)4-5-17(18)26-3/h4-5,8,11-12,14-15H,6-7,9-10,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVBGJUBRAHPFQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=CN1CC2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((5-fluoro-2-methoxyphenyl)sulfonyl)-4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B3001210.png)

![2-[(4-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)amino]ethan-1-ol](/img/structure/B3001211.png)

![2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiolan-3-yl]acetic acid](/img/structure/B3001212.png)

![4-(2-(4,6-difluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B3001216.png)

![Ethyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B3001220.png)

![[4-(3-Ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(furan-2-yl)methanone](/img/structure/B3001227.png)

![(3-Bromo-4-fluorophenyl)-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]cyanamide](/img/structure/B3001228.png)

![3-ethyl-1-methyl-6,7-dihydrothiazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B3001231.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)acetamide](/img/structure/B3001232.png)